6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde
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Overview
Description
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in the synthesis of silyl and stannyl pyrimidines .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would require more detailed analysis or experimental data which is not available in the search results.Physical And Chemical Properties Analysis
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 174.58 . The melting point is between 72.0 to 76.0 °C .Scientific Research Applications
Synthesis of Silyl and Stannyl Pyrimidines
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde: is utilized in the synthesis of silyl and stannyl pyrimidines . These compounds are significant in the field of medicinal chemistry as they serve as precursors for the development of various pharmaceuticals. The silyl and stannyl groups in these pyrimidines can act as protecting groups or as part of organometallic reagents in further chemical transformations.
Nucleophilic Aromatic Substitution Reactions
This chemical serves as a substrate for nucleophilic aromatic substitution reactions . It can react with different nucleophiles, such as anilines, to produce a variety of anilinopyrimidines. These reactions are crucial for creating compounds with potential biological activity and can lead to the discovery of new therapeutic agents.
Organic Synthesis of Heterocyclic Compounds
The compound is involved in the organic synthesis of heterocyclic compounds, which are a core structure in many drugs . Its reactivity allows for the introduction of various functional groups, which can modify the biological activity and solubility of the resulting molecules.
Safety and Hazards
properties
IUPAC Name |
6-chloro-2,4-dimethoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-8(13-2)5(6)4-11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFUYQDHOPLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1C=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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